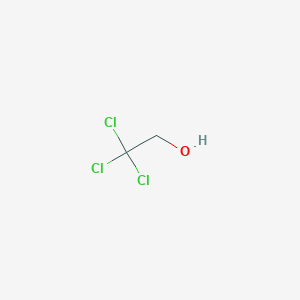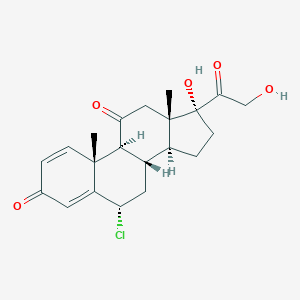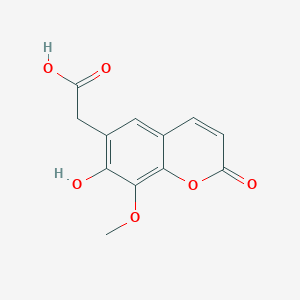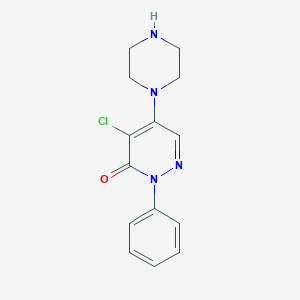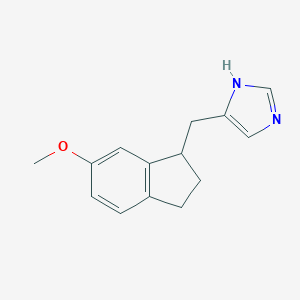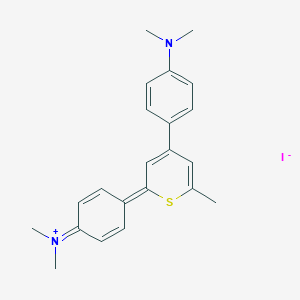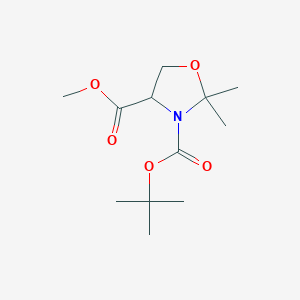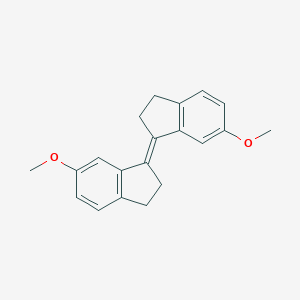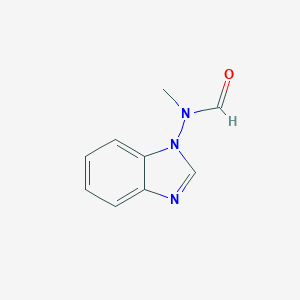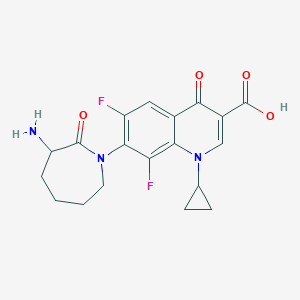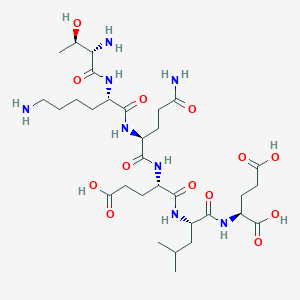
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid, also known as TKKELG, is a synthetic peptide that has gained attention in scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to cell death. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may also bind to specific receptors on cells and modulate their signaling pathways.
Biochemische Und Physiologische Effekte
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been shown to have antimicrobial properties against a variety of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential applications in the treatment of bacterial infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has several advantages for use in lab experiments. It is stable and can be synthesized in large quantities using SPPS. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is also relatively inexpensive compared to other peptides. However, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has limitations in terms of its solubility and stability in aqueous solutions. It may also have limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid. Further studies are needed to fully understand its mechanism of action and potential applications. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a drug delivery system for targeted therapies. It may also have applications in the development of new antibiotics. Additionally, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a biomarker for certain diseases. Further research is needed to explore these potential applications.
In conclusion, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is a synthetic peptide that has potential applications in various fields of research. Its unique structure and potential applications make it an interesting area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. The process is automated and allows for the production of large quantities of peptides. SPPS is the most commonly used method for synthesizing Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid.
Wissenschaftliche Forschungsanwendungen
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been studied for its potential applications in various fields of research. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors and transport drugs to targeted cells.
Eigenschaften
CAS-Nummer |
149309-75-1 |
|---|---|
Produktname |
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Molekularformel |
C31H54N8O13 |
Molekulargewicht |
746.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H54N8O13/c1-15(2)14-21(29(49)38-20(31(51)52)9-12-24(44)45)39-28(48)19(8-11-23(42)43)36-27(47)18(7-10-22(33)41)35-26(46)17(6-4-5-13-32)37-30(50)25(34)16(3)40/h15-21,25,40H,4-14,32,34H2,1-3H3,(H2,33,41)(H,35,46)(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,42,43)(H,44,45)(H,51,52)/t16-,17+,18+,19+,20+,21+,25+/m1/s1 |
InChI-Schlüssel |
AHORWZXIPMYYSS-ZZSRRFTASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Sequenz |
TKQELE |
Synonyme |
TE-6 peptide Thr-Lys-Gln-Glu-Leu-Glu threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



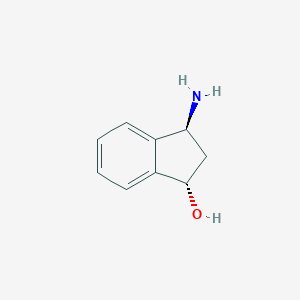
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
